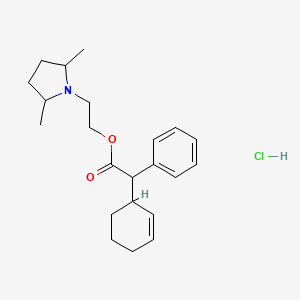
2-(2,5-Dimethylpyrrolidin-1-yl)ethyl 2-cyclohex-2-en-1-yl-2-phenylacetate;hydrochloride
Description
2-(2,5-Dimethylpyrrolidin-1-yl)ethyl 2-cyclohex-2-en-1-yl-2-phenylacetate;hydrochloride is a complex organic compound that features a pyrrolidine ring, a cyclohexene ring, and a phenylacetate moiety
Properties
CAS No. |
5402-39-1 |
|---|---|
Molecular Formula |
C22H32ClNO2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrolidin-1-yl)ethyl 2-cyclohex-2-en-1-yl-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H31NO2.ClH/c1-17-13-14-18(2)23(17)15-16-25-22(24)21(19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3,5-7,9-11,17-18,20-21H,4,8,12-16H2,1-2H3;1H |
InChI Key |
GOOOTZCGZAUPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1CCOC(=O)C(C2CCCC=C2)C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylpyrrolidin-1-yl)ethyl 2-cyclohex-2-en-1-yl-2-phenylacetate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the cyclohexene and phenylacetate groups. Common reagents used in these reactions include alkyl halides, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylpyrrolidin-1-yl)ethyl 2-cyclohex-2-en-1-yl-2-phenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenylacetate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated analogs of the original compound.
Scientific Research Applications
2-(2,5-Dimethylpyrrolidin-1-yl)ethyl 2-cyclohex-2-en-1-yl-2-phenylacetate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical structure.
Industry: The compound is investigated for its use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylpyrrolidin-1-yl)ethyl 2-cyclohex-2-en-1-yl-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylpyrrolidin-1-yl)ethyl 2-cyclohex-2-en-1-yl-2-phenylacetate
- 2-(2,5-Dimethylpyrrolidin-1-yl)ethyl 2-cyclohex-2-en-1-yl-2-phenylacetate;hydrobromide
Uniqueness
2-(2,5-Dimethylpyrrolidin-1-yl)ethyl 2-cyclohex-2-en-1-yl-2-phenylacetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


